(2S,5R)-2-ethyl-5-methylthiolane
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Overview
Description
(2S,5R)-2-ethyl-5-methylthiolane is a chiral compound with a unique structure that includes both an ethyl and a methyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-ethyl-5-methylthiolane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable thiolane precursor with ethyl and methyl groups under controlled conditions. The reaction may require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to more efficient and sustainable processes .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-ethyl-5-methylthiolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the substituents on the thiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S,5R)-2-ethyl-5-methylthiolane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,5R)-2-ethyl-5-methylthiolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-hydroxy-3,5,6-trimethyloctan-4-one: Another chiral compound with similar structural features but different functional groups.
(1R,2S,5R)-(-)-Menthol: A chiral compound with a similar stereochemistry but different chemical properties.
Uniqueness
(2S,5R)-2-ethyl-5-methylthiolane is unique due to its specific combination of ethyl and methyl groups on the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
61568-29-4 |
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Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,5R)-2-ethyl-5-methylthiolane |
InChI |
InChI=1S/C7H14S/c1-3-7-5-4-6(2)8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
GLYJMWLDSMBPTO-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](S1)C |
Canonical SMILES |
CCC1CCC(S1)C |
Origin of Product |
United States |
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